![molecular formula C22H20N6O4S2 B2624575 N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-42-7](/img/no-structure.png)

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

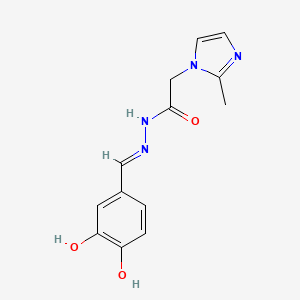

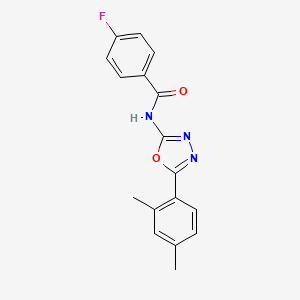

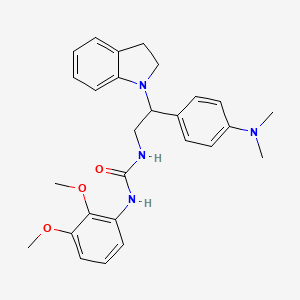

The compound “N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazole rings are known to contribute to the development of various drugs and biologically active agents .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

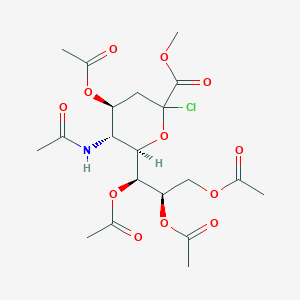

The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring in the molecule allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 210–214 °C. The FT-IR (KBr, ν max cm −1) values are 1270 (C–S), 1652 (C=N), 1670 (amide C=O), and 3135–3165 (–NH) .科学的研究の応用

- Thiazole derivatives have been investigated for their anti-inflammatory and analgesic effects. While the specific compound you mentioned hasn’t been directly studied in this context, its structural features suggest potential activity in these areas .

- Researchers have synthesized various thiazole derivatives and evaluated their antifungal properties. Although not specifically related to the compound you mentioned, exploring its antifungal potential could be worthwhile .

- The compound’s structure may allow it to interact with COX enzymes. Investigating its COX-1 and COX-2 inhibitory activity could provide insights into its potential as an anti-inflammatory agent .

- SIRT1 (sirtuin 1) is a protein associated with longevity and cellular stress response. Some research suggests that compounds like the one you described may modulate SIRT1 activity, impacting various diseases .

- Thiazole-containing compounds have shown promise in cancer research. While direct evidence for the compound you mentioned is limited, exploring its effects on cancer cell lines could be valuable .

- Given the compound’s structural features, it might influence metabolic pathways. Investigating its impact on conditions like type 2 diabetes mellitus could be relevant .

Anti-Inflammatory and Analgesic Properties

Antifungal Activity

Cyclooxygenase (COX) Inhibition

SIRT1 Modulation

Anticancer Potential

Metabolic Disorders

将来の方向性

The thiazole moiety has been an important heterocycle in the world of chemistry for many decades. Due to its aromaticity and the many reactive positions where various reactions may take place, it contributes to the development of various drugs and biologically active agents . Therefore, the future directions of research on this compound could involve further exploration of its potential biological activities and applications in drug development .

作用機序

Target of Action

The primary target of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway, specifically the cyclooxygenase (COX) pathway . By inhibiting the COX-1 and COX-2 enzymes, N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide prevents the conversion of arachidonic acid to prostaglandins . This results in a reduction of inflammation and pain.

Pharmacokinetics

The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to reach its target enzymes .

Result of Action

The molecular and cellular effects of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide’s action include the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the production of prostaglandins . This results in anti-inflammatory effects, as evidenced by the compound’s high IC50 values for COX-1 inhibition .

特性

CAS番号 |

872597-42-7 |

|---|---|

製品名 |

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide |

分子式 |

C22H20N6O4S2 |

分子量 |

496.56 |

IUPAC名 |

N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |

InChI |

InChI=1S/C22H20N6O4S2/c1-11-3-8-14-15(9-11)34-22(24-14)25-16(29)10-33-21-27-18(23)17(20(31)28-21)26-19(30)12-4-6-13(32-2)7-5-12/h3-9H,10H2,1-2H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |

InChIキー |

DORUVBLWRKPQRB-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)OC)N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2624495.png)

![Ethyl 6-methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2624497.png)

![Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate](/img/structure/B2624500.png)

![Methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2624501.png)

![(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide](/img/structure/B2624503.png)

![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2624504.png)

![(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B2624510.png)

![(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol](/img/structure/B2624515.png)